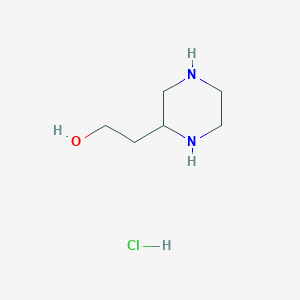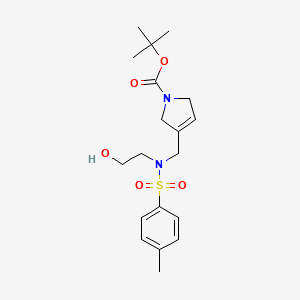
tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, a sulfonamide group, and a pyrrole ring
Preparation Methods
The synthesis of tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-(((N-(2-hydroxyethyl)-4-methylphenyl)sulfonamido)methyl)-2,5-dihydro-1H-pyrrole-1-carboxylate include:
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound also contains a tert-butyl ester group but lacks the sulfonamide and pyrrole functionalities.
tert-Butyl 3-(2-hydroxyethyl)-4-methylphenylsulfonamide: This compound contains the sulfonamide group but lacks the pyrrole ring.
Properties
Molecular Formula |
C19H28N2O5S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
tert-butyl 3-[[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]methyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C19H28N2O5S/c1-15-5-7-17(8-6-15)27(24,25)21(11-12-22)14-16-9-10-20(13-16)18(23)26-19(2,3)4/h5-9,22H,10-14H2,1-4H3 |
InChI Key |
ZTBZGUJDOHAQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC2=CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


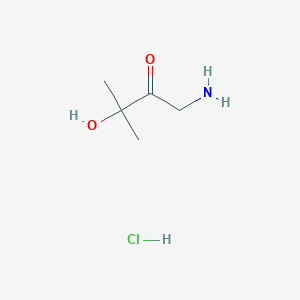
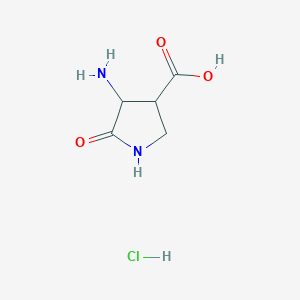




![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)
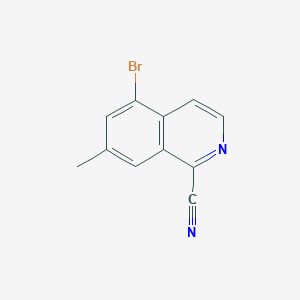
![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)


